ATTO 590 Maleimide: A Technical Guide to Spectroscopic Properties and Bioconjugation
ATTO 590 Maleimide: A Technical Guide to Spectroscopic Properties and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
ATTO 590 maleimide (B117702) is a high-performance fluorescent probe belonging to the rhodamine class of dyes.[1][2] It is engineered for exceptional thermal and photostability, a strong molar absorption, and a high fluorescence quantum yield, making it an ideal candidate for advanced fluorescence-based applications.[1][2][3] This dye is particularly well-suited for single-molecule detection, high-resolution microscopy techniques such as STED, PALM, and dSTORM, as well as flow cytometry and fluorescence in-situ hybridization (FISH).[1][4] The maleimide functional group enables the specific covalent labeling of biomolecules at free thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins.[2][5]
Core Spectroscopic and Physical Properties
The optical and physical characteristics of ATTO 590 are critical for designing and interpreting fluorescence experiments. The dye exhibits strong absorption in the orange-red region of the spectrum and emits in the red region.[6][7]
| Property | Value | Unit |
| Absorption Maximum (λabs) | 593 - 594 | nm |
| Emission Maximum (λem) | 622 - 624 | nm |
| Molar Extinction Coefficient (εmax) | 120,000 | M-1cm-1 |
| Fluorescence Quantum Yield (ηfl) | 80 | % |
| Fluorescence Lifetime (τfl) | 3.7 | ns |
| Correction Factor (CF260) | 0.39 | - |
| Correction Factor (CF280) | 0.43 | - |
| Molecular Weight (Maleimide) | 813.30 | g/mol |
Data compiled from multiple sources.[1][2][6][8][9]
Experimental Protocol: Protein Labeling with ATTO 590 Maleimide
This section provides a detailed methodology for the covalent labeling of proteins via thiol-maleimide chemistry. The reaction involves the Michael addition of a protein's sulfhydryl group to the maleimide moiety of the dye, forming a stable thioether bond.[10]
Preparation of Reagents
-
Protein Solution:
-
Dissolve the protein to be labeled in an amine-free buffer at a pH of 7.0-7.5.[2] Suitable buffers include PBS, HEPES, or MOPS.[2][11] Buffers containing primary amines like Tris are not recommended.[12]
-
The optimal protein concentration is typically 2-10 mg/mL.[11][12] Lower concentrations can reduce labeling efficiency.[11]
-
Degas the buffer before use to minimize the oxidation of free thiols.[5]
-
-
(Optional) Reduction of Disulfide Bonds:
-
To increase the number of available thiol groups, disulfide bonds within the protein can be reduced.
-
Add a 10-fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).[2][13] Incubate for approximately 30 minutes at room temperature.[13]
-
Critical: If using DTT (dithiothreitol) as the reducing agent, it must be completely removed (e.g., by dialysis or spin filtration) before adding the maleimide dye, as it will compete for the dye.[2][11] TCEP does not require removal.[14]
-
-
ATTO 590 Maleimide Stock Solution:
-
Allow the vial of ATTO 590 maleimide to equilibrate to room temperature before opening.[13]
-
Prepare a 10-20 mM stock solution by dissolving the dye in anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][15]
-
This solution should be prepared immediately before use, as the maleimide group can hydrolyze in the presence of moisture, rendering it non-reactive.[4][15]
-
Labeling Reaction
-
Add a 10- to 20-fold molar excess of the ATTO 590 maleimide stock solution to the stirred protein solution.[2][13]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[2][13] The reaction vessel should be protected from light to prevent photobleaching of the dye.[2][12]
-
(Optional) Stopping the Reaction: To quench any unreacted maleimide, a low-molecular-weight thiol such as glutathione (B108866) or mercaptoethanol can be added to the mixture after the primary incubation period.[14]
Purification of the Conjugate
-
It is essential to remove unreacted dye from the labeled protein conjugate.[10][15]
-
The most common method is gel filtration chromatography using a column packed with a resin like Sephadex G-25.[12][15]
-
Equilibrate the column with your buffer of choice (e.g., PBS).[15]
-
Apply the reaction mixture to the column. The larger, labeled protein will elute first, while the smaller, free dye molecules are retained and elute later.
-
Alternative purification methods include extensive dialysis or the use of spin concentrators with an appropriate molecular weight cutoff.[10][12]
Characterization of the Conjugate
-
Degree of Labeling (DOL): The DOL, which represents the average number of dye molecules conjugated per protein molecule, is a critical parameter.[11] It can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 593 nm (for ATTO 590).
-
The contribution of the dye to the absorbance at 280 nm must be accounted for using the provided correction factor (CF₂₈₀ = 0.43).[1][11]
Visualized Workflows and Mechanisms
To clarify the experimental process and the underlying chemistry, the following diagrams illustrate the key workflows and reactions.
Caption: Workflow for labeling proteins with ATTO 590 maleimide.
Caption: Thiol-maleimide conjugation reaction mechanism.
References
- 1. ATTO 590 maleimide, 5mg | Products | Leica Microsystems [leica-microsystems.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. cdn.gentaur.com [cdn.gentaur.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. ATTO 590 | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 7. researchgate.net [researchgate.net]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. spectra.arizona.edu [spectra.arizona.edu]
- 10. benchchem.com [benchchem.com]
- 11. Atto 590 Protein Labeling Kit, Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]
- 12. Atto 590 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 13. biotium.com [biotium.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. spectra.arizona.edu [spectra.arizona.edu]
